

Technical Guide: 5-Fluoro-2-methylaniline (CAS 367-29-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-methylaniline

Cat. No.: B146954

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Fluoro-2-methylaniline** (CAS 367-29-3), a fluorinated aromatic amine that serves as a critical building block in organic synthesis. The document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and purification and explores its application in medicinal chemistry, particularly in the context of developing modulators for cancer-related signaling pathways. This guide is intended to be a thorough resource for professionals in research and drug development.

Physicochemical Properties

5-Fluoro-2-methylaniline is an organic compound featuring a benzene ring substituted with a fluorine atom, a methyl group, and an amino group.^[1] Depending on its purity and ambient temperature, it can exist as a crystalline solid or a liquid.^{[1][2]} The presence of the fluorine atom significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^[1] Information regarding its solubility is varied, with some sources describing it as moderately soluble in water and others as insoluble, though good solubility in organic solvents is consistently reported.^{[1][2]}

Table 1: Physicochemical Properties of **5-Fluoro-2-methylaniline**

Property	Value	Reference(s)
CAS Number	367-29-3	[3] [4]
Molecular Formula	C ₇ H ₈ FN	[3] [4]
Molecular Weight	125.14 g/mol	[3] [4]
Appearance	White, colorless, to yellow/brown powder, lump, or clear liquid.	
Melting Point	38-40 °C	[5]
Flash Point	90 °C (194 °F) - closed cup	[3]
pKa (Predicted)	3.44 ± 0.10	[2]
LogP (Predicted)	1.716	[6]

| Water Solubility | Insoluble / Moderate |[\[1\]](#)[\[2\]](#) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **5-Fluoro-2-methylaniline**. The following data has been reported in the literature.

Table 2: NMR Spectroscopic Data for **5-Fluoro-2-methylaniline** in CDCl₃

Nucleus	Chemical Shift (δ) ppm	Reference(s)
¹ H NMR	6.97 (t, J= 7.2 Hz, 1H), 6.40 (t, J= 9.9 Hz, 2H), 3.69 (s, 2H, -NH ₂), 2.12 (s, 3H, -CH ₃)	[2] [7]

| ¹³C NMR | 162.24 (d, JCF= 240.9 Hz), 145.82 (d, JCF= 10.6 Hz), 131.12 (d, JCF= 9.6 Hz), 117.62 (d, JCF = 2.6 Hz), 104.67 (d, JCF= 21.0 Hz), 101.56 (d, JCF= 24.6 Hz), 16.62 (s) |[\[2\]](#) |

Safety and Handling

5-Fluoro-2-methylaniline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Classification	Hazard Statement	Signal Word
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	Warning
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin	Warning
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled	Warning
Skin Irritation (Category 2)	H315: Causes skin irritation	Warning
Eye Irritation (Category 2)	H319: Causes serious eye irritation	Warning

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |

(Data sourced from Sigma-Aldrich)[3]

Storage: Store in a cool, dark place under an inert atmosphere, at 2-8°C.[2][5] The material may darken in color during storage.

Applications in Research and Development

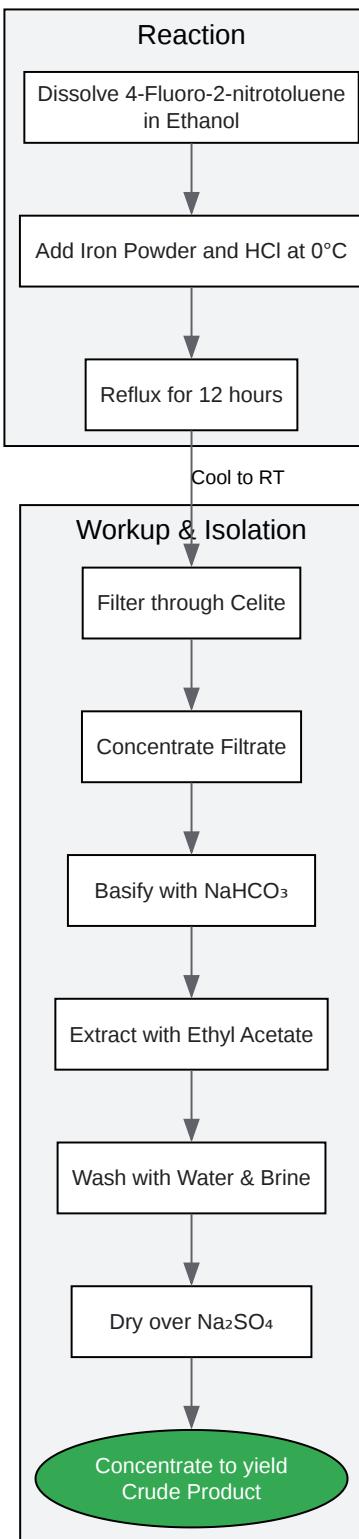
Halogenated anilines are versatile building blocks in organic and medicinal chemistry. **5-Fluoro-2-methylaniline** serves as a key intermediate in the synthesis of a range of molecules, including:

- Pharmaceuticals: It is used in the development of various active pharmaceutical ingredients (APIs).^[1] A structurally related compound, 5-Bromo-4-fluoro-2-methylaniline, is a precursor for the synthesis of sirtuin 6 (SIRT6) activators, highlighting the utility of this scaffold in developing therapeutics for cancer and other age-related diseases.^[8]
- Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.^[1]
- Dyes and Pigments: It serves as a precursor in the dye industry.^[1]

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of **5-Fluoro-2-methylaniline** and related compounds.

Synthesis via Reduction of 4-Fluoro-2-nitrotoluene


A common and effective method for synthesizing **5-Fluoro-2-methylaniline** is the reduction of the corresponding nitro compound, 4-Fluoro-1-methyl-2-nitrobenzene.^[7]

Methodology:

- Reaction Setup: Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (1.0 eq) in ethanol (e.g., 20 mL per gram of nitro compound).
- Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add iron powder (approx. 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).^[7]
- Reaction: Heat the mixture to reflux and maintain for 12 hours.^[7] Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron catalyst.
- Extraction: Concentrate the filtrate under reduced pressure. Basify the residue with a sodium bicarbonate solution and extract the product with ethyl acetate.
- Washing: Wash the organic layer sequentially with water and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Synthesis Workflow of 5-Fluoro-2-methylaniline

[Click to download full resolution via product page](#)*Synthesis Workflow Diagram*

Purification by Column Chromatography

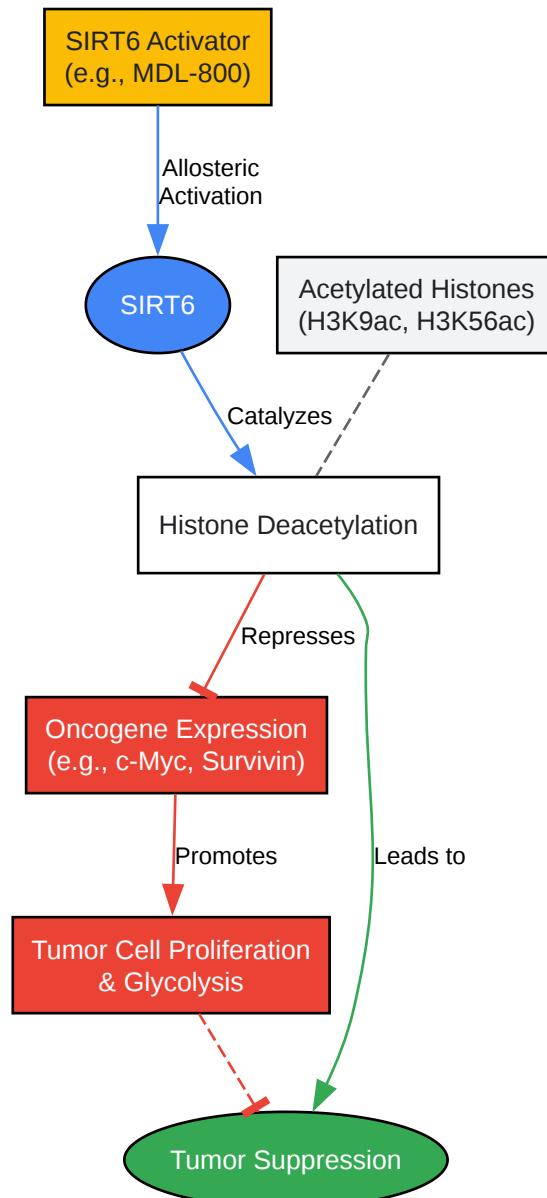
The crude product can be purified to high purity using flash column chromatography.[\[7\]](#)

Methodology:

- Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane) and pack it into a glass column.
- Sample Loading: Dissolve the crude **5-Fluoro-2-methylaniline** in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
- Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of n-hexane and ethyl acetate.[\[2\]](#)[\[7\]](#) For this compound, a ratio of 5:1 Hexanes:EtOAc has been reported to be effective.[\[2\]](#)
- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified **5-Fluoro-2-methylaniline**.[\[7\]](#)

Biological Relevance & Signaling Pathways

While direct involvement of **5-Fluoro-2-methylaniline** in specific signaling pathways is not extensively documented, its utility as a synthetic precursor for biologically active molecules is clear. The structural motif is relevant to the development of sirtuin modulators.


The SIRT6 Signaling Pathway

Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacetylase that plays a critical role in chromatin remodeling, DNA repair, and transcriptional regulation.[\[9\]](#) It has a dual role in cancer, acting as both a tumor suppressor and a promoter depending on the cellular context.[\[9\]](#)[\[10\]](#) As a tumor

suppressor, SIRT6 is involved in maintaining genomic stability and regulating metabolic homeostasis.^[10] For instance, it can repress oncogenes like c-Myc and inhibit glycolysis (the Warburg effect), thereby hindering tumor growth.^[11] Conversely, in some cancers, SIRT6 overexpression is linked to a more aggressive phenotype and resistance to chemotherapy.^[12] ^[13]

Small molecule activators of SIRT6 are sought after as potential therapeutics for cancer and other diseases.^[14] Synthetic activators have been developed from scaffolds like pyrrolo[1,2-a]quinoxaline, which can be synthesized using halogenated anilines.^[15] These activators bind to an allosteric site on the SIRT6 catalytic core, enhancing its deacetylase activity towards histone substrates (e.g., H3K9ac, H3K56ac).^[9]^[15] This enhanced activity can lead to the epigenetic silencing of oncogenes, cell cycle arrest, and suppression of tumor proliferation.^[15]

SIRT6 Activation and Anti-Tumor Effect

[Click to download full resolution via product page](#)

Role of SIRT6 Activators in Cancer Cells

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 367-29-3: 5-Fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]
- 2. 5-Fluoro-2-methylaniline CAS#: 367-29-3 [m.chemicalbook.com]
- 3. 5-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 5-Fluoro-2-methylaniline | 367-29-3 [chemicalbook.com]
- 6. 5-Fluoro-2-methylaniline (CAS 367-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | SIRT6 Widely Regulates Aging, Immunity, and Cancer [frontiersin.org]
- 14. Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 5-Fluoro-2-methylaniline (CAS 367-29-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146954#5-fluoro-2-methylaniline-cas-number-367-29-3-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com